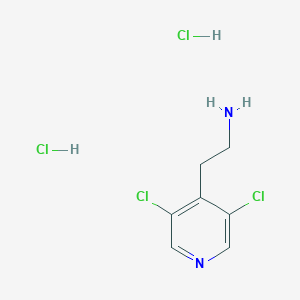

2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(3,5-dichloropyridin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTRUMABHITWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CCN)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Activation and Leaving Group Optimization

The pyridine ring in 3,5-dichloropyridine derivatives is electron-deficient due to the meta-chlorine substituents, enabling nucleophilic attack at the para-position. A critical precursor for SNAr is 3,5-dichloro-4-fluoropyridine , where fluorine acts as a superior leaving group compared to chlorine. Reaction with ethylamine in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at 80–120°C facilitates displacement, yielding 2-(3,5-dichloropyridin-4-yl)ethan-1-amine.

Reaction Conditions:

- Solvent: Acetonitrile (0.1 M)

- Base: Magnesium chloride (2.0–5.0 equiv.)

- Temperature: 50–140°C

- Time: 16 hours

Yields typically range from 45–65%, with byproducts arising from competing hydrolysis or over-alkylation. The use of cesium chloride or tetraalkylammonium chloride additives improves regioselectivity by stabilizing transition states.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (2 equiv.) in ethanol or dichloromethane to precipitate the dihydrochloride salt. Crystallization from ethanol/water mixtures enhances purity (>97%), as confirmed by elemental analysis and NMR spectroscopy.

Reductive Amination of Pyridine Carboxylates

Aldehyde Intermediate Synthesis

Oxidation of 3,5-dichloro-4-ethylpyridine to 3,5-dichloro-4-pyridinecarbaldehyde is achieved using manganese dioxide or Swern conditions. The aldehyde undergoes condensation with ammonium acetate in methanol, forming an imine intermediate.

Borohydride Reduction

Sodium cyanoborohydride selectively reduces the imine to the primary amine in acidic media (pH 4–6), avoiding over-reduction of the pyridine ring. This method offers moderate yields (50–70%) but requires stringent pH control to prevent decomposition.

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| pH | 4.5 | 68 |

| Temperature | 25°C | 62 |

| Solvent | Methanol | 70 |

Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3,5-dichloro-4-bromopyridine with ethylamine employs Xantphos as a ligand and cesium carbonate as a base. This method achieves 55–60% yield but faces challenges in catalyst loading (5–10 mol%) and bromine residue removal.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in dimethyl sulfoxide at 110°C provides a lower-cost alternative, albeit with reduced efficiency (40–50% yield). Side products include homo-coupled bipyridines, necessitating chromatographic purification.

Multi-Step Synthesis from Pyridine Precursors

Hantzsch Pyridine Synthesis

Condensation of ethyl acetoacetate, ammonium acetate, and 3,5-dichlorobenzaldehyde under microwave irradiation forms a dihydropyridine intermediate, which is oxidized to the pyridine core. Subsequent nitration and reduction introduce the ethanamine moiety.

Key Steps:

- Dihydropyridine Formation: 150°C, 30 minutes, 75% yield.

- Oxidation: Hydrogen peroxide/acetic acid, 80°C, 90% yield.

- Nitration: Nitric acid/sulfuric acid, 0°C, 60% yield.

- Reduction: Iron/HCl, 70°C, 50% yield.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Direct chlorination of 4-ethylpyridine using sulfuryl chloride often results in undesired ortho/para mixtures. Directed ortho-metallation with lithium diisopropylamide (LDA) prior to chlorination ensures exclusive 3,5-dichloro product formation.

Purification Techniques

- Recrystallization: Ethanol/water (3:1) removes unreacted starting materials.

- Column Chromatography: Silica gel with chloroform/methanol gradients (0–50%) resolves amine salts from neutral byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Production

Patent CN102336705B outlines a continuous flow process for analogues, utilizing microreactors to enhance heat transfer and reduce reaction times (2 hours vs. 16 hours batch). Key parameters include:

- Residence Time: 10 minutes

- Temperature: 100°C

- Pressure: 20 bar

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3,5-dichloropyridine ring undergoes SNAr reactions due to the electron-deficient nature of the aromatic system. Chlorine atoms at the 3- and 5-positions are meta to the ethanamine group, directing nucleophiles to the activated 2- and 6-positions under specific conditions.

Key Reactions and Conditions:

Mechanistic Insights :

-

The reaction proceeds via a Meisenheimer intermediate stabilized by chlorine’s electron-withdrawing effect.

-

Steric hindrance from the ethanamine group reduces reactivity at the 4-position, favoring substitutions at 2- and 6-positions .

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings, forming carbon–carbon and carbon–heteroatom bonds.

Representative Coupling Reactions:

Key Observations :

-

The dihydrochloride salt requires neutralization (e.g., with NaHCO3) prior to coupling to avoid catalyst poisoning .

-

Steric effects from the ethanamine group necessitate bulky ligands (e.g., Xantphos) for efficient coupling .

Amine Functional Group Reactivity

The primary amine participates in classic amine reactions, though its protonation in the dihydrochloride form may require deprotonation for nucleophilic activity.

Common Transformations:

Challenges :

-

Protonation of the amine in the dihydrochloride form reduces reactivity; neutralization with weak bases (e.g., NaHCO3) is often required .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under extreme pH conditions:

-

Acidic Conditions (HCl, 120°C) : Pyridine ring chlorination at the 2-position via electrophilic aromatic substitution .

-

Basic Conditions (NaOH, 100°C) : Hydrolysis of the ethanamine group to form carboxylic acid derivatives, albeit in low yields (<30%).

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

2-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural similarity to biologically active molecules makes it a valuable building block in developing drugs targeting neurological disorders and other therapeutic areas.

Case Study : A study demonstrated that derivatives of this compound showed significant activity against certain receptors involved in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer’s disease.

Organic Synthesis

In organic chemistry, this compound serves as a versatile precursor for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions.

Applications :

- Formation of imines or nitriles through oxidation.

- Synthesis of substituted pyridine derivatives via substitution reactions.

Biological Studies

The compound is employed in biological research to investigate enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into its mechanism of action and potential therapeutic effects.

Research Findings :

Studies have indicated that 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride can inhibit enzymes critical to metabolic pathways, which may be relevant for developing treatments for metabolic disorders .

Industrial Applications

Beyond its use in research, this compound finds applications in the development of agrochemicals and specialty chemicals. Its properties make it suitable for formulating products with specific functionalities, such as pesticides or herbicides.

The biological activities of 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride have been extensively studied:

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Exhibits significant antimicrobial properties against various pathogens. |

| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines while sparing normal cells. |

| Enzyme Inhibition | Potential inhibitor of enzymes involved in neurodegenerative diseases and metabolic disorders. |

Mechanism of Action

The mechanism of action of 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine : Replaces chlorine with fluorine, reducing steric bulk but increasing electronegativity.

- 2-(Pyridin-4-yl)ethan-1-amine hydrochloride : Lacks halogen substituents, leading to lower lipophilicity.

- 2-(3-Chloropyridin-4-yl)ethan-1-amine: Monosubstituted chlorine, altering electronic effects on the pyridine ring.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL, H₂O) | Melting Point (°C) |

|---|---|---|---|---|

| 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride | 286.97 | 1.8 | 45.2 | 210–215 (dec.) |

| 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine | 170.15 | 0.9 | 12.5 | 185–190 |

| 2-(Pyridin-4-yl)ethan-1-amine hydrochloride | 158.63 | -0.3 | 78.9 | 165–170 |

Key Observations :

- Halogenation (Cl vs. F) increases lipophilicity (LogP) and thermal stability but reduces aqueous solubility.

- The dihydrochloride salt form significantly improves solubility compared to free bases.

Stability and Reactivity

- The dichloro derivative demonstrates superior stability under acidic conditions (t₁/₂ > 24 hrs at pH 2) compared to monosubstituted analogs (t₁/₂ = 6–8 hrs).

- Reactivity with nucleophiles (e.g., thiols) is reduced due to electron-withdrawing chlorine atoms, minimizing off-target interactions.

Biological Activity

2-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride, also known as compound 2682112-82-7, is a chemical compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H10Cl4N2

- Molecular Weight : 263.98 g/mol

- CAS Number : 2682112-82-7

- Purity : Typically around 95% .

The biological activity of 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on protein kinases, which are critical in regulating cell division and metabolism.

- Antiproliferative Activity : Studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, potentially through apoptosis induction.

Biological Activity Data

Recent studies have provided insights into the biological activity of related compounds. Below is a summary table that illustrates the potency of various derivatives in inhibiting specific targets.

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | FGFR1 | 30.2 ± 1.9 | Potent enzymatic inhibition |

| Compound B | Pim Kinases | 0.03 - 0.11 | Strong activity against multiple isoforms |

| Compound C | hERG Channel | >1000 | Low cardiotoxicity risk |

Case Studies

-

In Vivo Studies :

- A recent study investigated the pharmacokinetics of a related compound in Balb/C mice, showing moderate bioavailability and a favorable safety profile post-administration at doses of 1 mg/kg intravenously and 5 mg/kg orally .

- The compound's half-life was reported to be extended compared to other analogs, suggesting potential for therapeutic applications.

- Cell Line Studies :

Safety and Toxicology

The safety profile of 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride includes several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are essential to mitigate these risks .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride?

- Methodological Answer : Use factorial design (e.g., full or fractional factorial) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error approaches and identifies critical interactions between parameters. For example, varying HCl stoichiometry during dihydrochloride salt formation can be optimized using response surface methodology (RSM) to maximize yield and purity .

Q. How should researchers characterize the purity and stability of this compound under different storage conditions?

- Methodological Answer : Employ orthogonal analytical techniques:

- HPLC-UV (λmax ≈ 255 nm, similar to related pyridine derivatives) to assess purity .

- Thermogravimetric Analysis (TGA) to evaluate hygroscopicity and thermal stability.

- Long-term stability studies at -20°C (recommended storage temperature for hydrochloride salts) with periodic NMR validation to detect decomposition .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Follow institutional Chemical Hygiene Plans (e.g., mandatory 100% safety exam compliance for lab access) .

- Use fume hoods for synthesis steps involving volatile intermediates (e.g., dichloropyridine precursors).

- Prioritize PPE (gloves, lab coats) and post-handling decontamination protocols .

Advanced Research Questions

Q. How can computational methods accelerate reaction mechanism elucidation for this compound’s synthesis?

- Methodological Answer :

- Apply quantum chemical calculations (e.g., DFT) to map energy profiles for key steps, such as amine protonation or chloride counterion interactions.

- Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to predict intermediates and transition states .

- Validate computational models with experimental kinetic data (e.g., rate constants for dichloropyridine alkylation) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Perform dose-response studies across multiple cell lines to account for variability in receptor expression.

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .

Q. What advanced techniques are suitable for studying its solid-state interactions in formulation development?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) to analyze crystallinity and polymorph transitions.

- Dynamic Vapor Sorption (DVS) to assess moisture-induced phase changes.

- Pair with molecular dynamics simulations to predict excipient compatibility .

Data Analysis and Reproducibility

Q. How to design experiments for detecting trace impurities in synthesized batches?

- Methodological Answer :

- Use LC-MS/MS with MRM (multiple reaction monitoring) for sensitive detection of dichloropyridine-related byproducts.

- Apply Design of Experiments (DoE) to optimize SPE (solid-phase extraction) protocols for impurity enrichment .

Q. What strategies ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.